molecular formula C28H20CuN6O6 B1221956 copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate CAS No. 51890-18-7

copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate

Cat. No.: B1221956
CAS No.: 51890-18-7
M. Wt: 600 g/mol
InChI Key: ZGVKXBILXBQKLS-UHFFFAOYSA-N
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Description

copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[264004,9012,17020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate is a macrocyclic compound that features a copper ion coordinated within a large, nitrogen-containing ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate typically involves the condensation of ortho-phthalaldehyde or ortho-aminobenzaldehyde with diamines such as 1,2-diaminobenzene. The reaction is carried out under controlled conditions to ensure the formation of the macrocyclic structure. The copper ion is then introduced into the macrocycle through coordination reactions, often using copper(II) salts in an appropriate solvent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions can produce copper(I) species .

Scientific Research Applications

copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate involves its ability to coordinate with various substrates through its copper center. This coordination can facilitate electron transfer processes, making it an effective catalyst. The compound’s macrocyclic structure also allows for the stabilization of different oxidation states of copper, enhancing its reactivity and versatility .

Comparison with Similar Compounds

  • copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate
  • Cobalt(III) complexes containing the macrocyclic tetradentate Schiff base ligand tetrabenzo(b,f,j,n)-1,5,9,13-tetraazacyclohexadecine
  • Macrocyclic rhodium(III) compounds derived from ortho-phthalaldehyde

Uniqueness: this compound is unique due to its specific electronic properties and the ability to stabilize multiple oxidation states of copper. This makes it particularly useful in catalytic applications where redox reactions are involved. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various scientific and industrial applications .

Properties

CAS No.

51890-18-7

Molecular Formula

C28H20CuN6O6

Molecular Weight

600 g/mol

IUPAC Name

copper;(3Z,11E,19E)-2,10,18,26-tetrazapentacyclo[26.4.0.04,9.012,17.020,25]dotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene;dinitrate

InChI

InChI=1S/C28H20N4.Cu.2NO3/c1-5-13-25-21(9-1)17-29-26-14-6-2-11-23(26)19-31-28-16-8-4-12-24(28)20-32-27-15-7-3-10-22(27)18-30-25;;2*2-1(3)4/h1-20H;;;/q;+2;2*-1/b21-17-,22-18+,23-19?,24-20+,29-17?,29-26?,30-18?,30-25?,31-19?,31-28?,32-20?,32-27?;;;

InChI Key

ZGVKXBILXBQKLS-UHFFFAOYSA-N

SMILES

C1=CC2=CN=C3C=CC=CC3=CN=C4C=CC=CC4=CN=C5C=CC=CC5=CN=C2C=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2]

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=CC=CC=C3C=NC4=CC=CC=C4C=NC5=CC=CC=C5C=N2.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2]

Synonyms

copper tetrabenzo(b,f,j,n)-1,5,9,13-tetraazacyclohexadecine
Cu(TAAB)
Cu(TAAB)Cl2
tetrabenzo(b,f,j,n)-1,5,9,13-tetraazacyclohexadecine coppe

Origin of Product

United States

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